molecular formula C19H12F3N B8451814 9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]- CAS No. 204066-03-5

9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-

Cat. No. B8451814
M. Wt: 311.3 g/mol
InChI Key: PDSJGMJNENPXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-” is a chemical compound with the molecular formula C19H12F3N . It has a molecular weight of 311.3 . This compound is a derivative of carbazole, a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-” includes a carbazole unit, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring . The trifluoromethyl group is attached to the phenyl group, which is further connected to the 9-position of the carbazole unit .


Physical And Chemical Properties Analysis

“9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-” has a melting point of 165-167 °C and a predicted boiling point of 414.5±45.0 °C . The compound has a predicted density of 1.24±0.1 g/cm3 .

Future Directions

Carbazole and its derivatives, including “9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-”, have potential applications in various fields such as optoelectronics and electroactive materials . Future research could focus on exploring these applications further.

properties

CAS RN

204066-03-5

Product Name

9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-

Molecular Formula

C19H12F3N

Molecular Weight

311.3 g/mol

IUPAC Name

9-[4-(trifluoromethyl)phenyl]carbazole

InChI

InChI=1S/C19H12F3N/c20-19(21,22)13-9-11-14(12-10-13)23-17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-12H

InChI Key

PDSJGMJNENPXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction was conducted for 15 minutes in the same experimental procedures as in Example 1 except for using 4-chlorobenzotrifluoride (8.4 mL, 63.1 mmol, 1.0 equivalent) as an aryl halide. After cooling the reaction mixture to room temperature, to the mixture were added water (25 mL) and ammonium chloride (1.7 g). The aqueous layer was separated off, and the organic layer was concentrated under reduced pressure to give solid residue. The residue was dissolved in toluene, and the solution was decolorized by silica gel (1 g) and filtered through a Celite pad. The filtrate was concentrated under reduced pressure to give the solid, which was recrystallized from toluene/methanol to afford 18.4 g of N-(4-trifluoromethylphenyl)carbazole as a white powder.
Quantity
8.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.